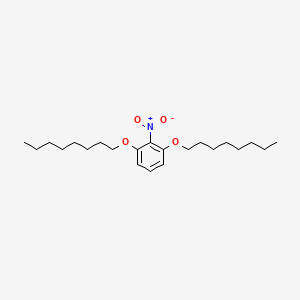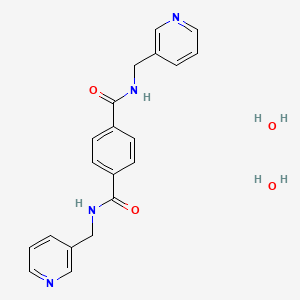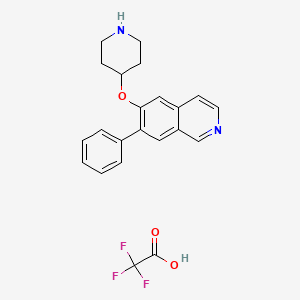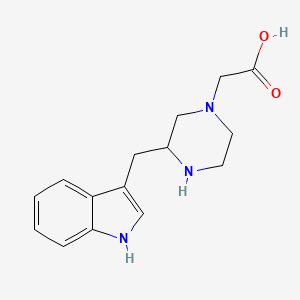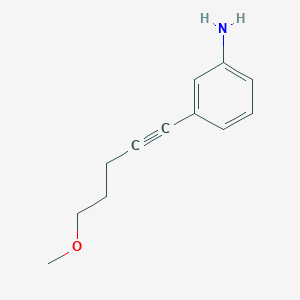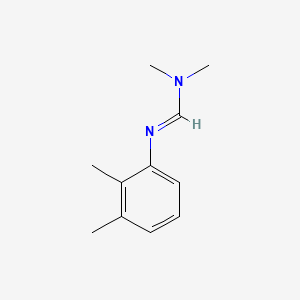
N,N-Dimethyl-N'-(2,3-dimethylphenyl)formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine: is an organic compound that belongs to the class of formamidines It is characterized by the presence of a formamidine group attached to a dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine typically involves the reaction of 2,3-dimethylaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine can be achieved using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit monoamine oxidases, leading to increased levels of neurotransmitters . Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
N,N-Dimethylformamide: A common solvent with similar structural features but different applications.
N,N-Dimethylacetamide: Another solvent used in organic synthesis.
N,N-Dimethyl-N’-(2,4-dimethylphenyl)formamidine: A closely related compound with slight structural variations
Uniqueness: N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
3459-73-2 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N'-(2,3-dimethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-6-5-7-11(10(9)2)12-8-13(3)4/h5-8H,1-4H3 |
Clave InChI |
UQMISVOZXBSXBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=CN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



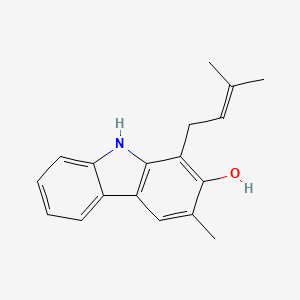
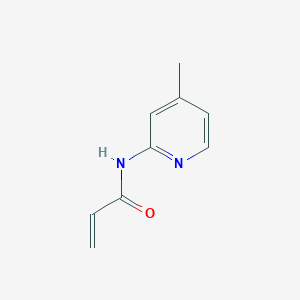
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
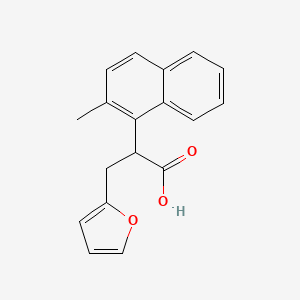
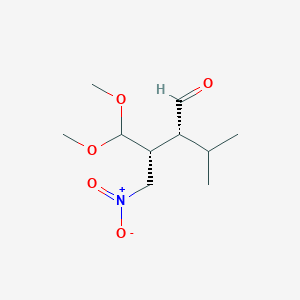
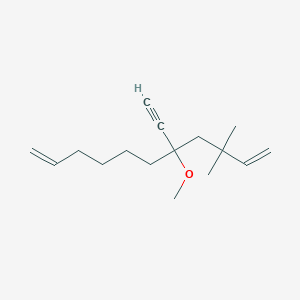
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

